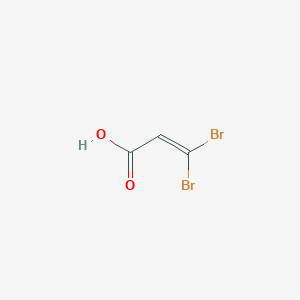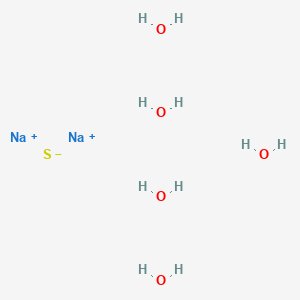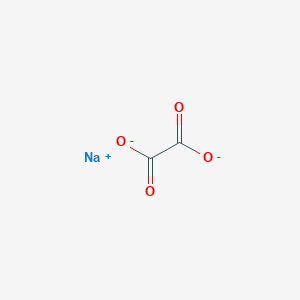
1-Bromoisoquinoline
Übersicht
Beschreibung
1-Bromoisoquinoline is a compound belonging to the class of isoquinolines, which are benzopyridines consisting of a pyridine ring fused to a benzene ring. This compound has drawn significant interest due to its utility in various chemical syntheses and reactions.
Synthesis Analysis
- Rhodium-Catalyzed Synthesis : A study by He et al. (2016) described the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a bromonium ylide as a key intermediate formed by intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene in the presence of a rhodium catalyst (He et al., 2016).
- Microwave-Assisted One-Pot Synthesis : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including this compound derivatives, by sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (Yang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Prodrug System for Drug Delivery : Parveen et al. (1999) demonstrated the potential of 5-bromoisoquinolin-1-one, derived from 1-Bromoisoquinoline, as a part of a prodrug system for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Bromination in Organic Synthesis : Brown and Gouliaev (2004) explored the bromination of isoquinoline, including the production of 5-bromoisoquinoline from isoquinoline, highlighting the role of this compound in organic synthesis (Brown & Gouliaev, 2004).
Synthesis of Fluorescent Compounds : Balog, Riedl, and Hajos (2013) reported on the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines using 4-Substituted 1-bromoisoquinolin-3-amines, indicating its use in creating fluorescent compounds (Balog, Riedl, & Hajos, 2013).
In Vitro Cytotoxic Evaluation : Delgado et al. (2012) synthesized various aminoquinones structurally related to marine isoquinolinequinones and evaluated their cytotoxic activity, including 7-Amino-6-bromoisoquinoline-5,8-quinone (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Generation of Diverse Guanidines : Ye et al. (2012) presented a multi-component reaction generating 1-(4-bromoisoquinolin-1-yl)guanidines, illustrating the utility of this compound in synthesizing diverse guanidines (Ye, Chen, Wang, & Wu, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromoisoquinoline is a type of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus . Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack
Mode of Action
Isoquinolines, in general, are known to be 10-electron π-aromatic and delocalized systems . They have higher electron density at the 1,2-, 3,4- 5,6- and 7,8- positions, which influences their reactions and the reactivity of the substituents attached at various positions of the ring .
Biochemical Pathways
Isoquinolines are known to easily undergo quaternization and conversion to n-oxides , suggesting they may influence pathways involving these reactions.
Pharmacokinetics
Its molecular weight is 20805 , which could influence its pharmacokinetic properties.
Action Environment
It’s worth noting that the compound is a stable powder with a melting point of 43-47 °c , which could potentially influence its stability under different environmental conditions.
Eigenschaften
IUPAC Name |
1-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZASFPWWPUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348830 | |
| Record name | 1-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1532-71-4 | |
| Record name | 1-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)






